N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide
Description
N-[(4-Hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide is a synthetic amide derivative featuring a 3,3-diphenylpropanoyl backbone linked to a 4-hydroxyoxan-4-ylmethyl moiety. The hydroxyoxane moiety may enhance solubility or influence binding interactions, distinguishing it from simpler diphenylpropanamide derivatives.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c23-20(22-16-21(24)11-13-25-14-12-21)15-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,24H,11-16H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWRUEXSJMPOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 4-hydroxyoxan-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Amide Nitrogen
The amide nitrogen substituent significantly impacts biological activity and physicochemical properties. Key analogues include:
- N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide (): This derivative replaces the hydroxyoxane group with a benzothiazole ring, likely enhancing π-π stacking interactions in target binding. Benzothiazole derivatives are often explored for kinase inhibition or antimicrobial activity.
- N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide (): Incorporates a benzimidazole-substituted phenyl group, which may improve DNA intercalation or protease inhibition. The benzimidazole moiety is a common pharmacophore in anticancer and antiviral agents.
- N-(2,5-Dichlorophenyl)-3,3-diphenylpropanamide (): Substitution with electron-withdrawing chlorine atoms alters electronic properties and may enhance metabolic stability or receptor affinity.
Backbone Modifications
- N-(4-Substituted Phenyl)-2,3-Diphenylpropanamides (): These analogues modify the propanamide backbone (2,3-diphenyl vs. 3,3-diphenyl), affecting steric bulk and electronic distribution. Studies show that substituents on the phenyl ring (e.g., -NO₂, -Cl, -OCH₃) influence UV absorption spectra due to solvatochromic effects, with electron-withdrawing groups red-shifting absorption maxima .
- Hydroxamic Acid Derivatives (): Compounds like N-(4-chlorophenyl)-N-hydroxypropanamide introduce hydroxamate groups, enabling metal chelation (e.g., zinc in matrix metalloproteinases) and expanding therapeutic applications to areas like antioxidant or anti-inflammatory activity.
Pharmacological and Functional Comparisons
Physicochemical Properties
- Solubility and Hydrogen Bonding : The hydroxyoxane group likely improves aqueous solubility compared to purely aromatic substituents (e.g., benzothiazole or dichlorophenyl). This is critical for bioavailability.
- UV Absorption Profiles: and demonstrate that solvent polarity and substituent electronic effects (e.g., -NO₂ vs. -OCH₃) significantly shift UV absorption maxima. For example, N-(4-nitrophenyl)-2,3-diphenylpropanamide (1k) exhibits a λmax of 320 nm in ethanol, while N-(4-methoxyphenyl) derivatives absorb at lower wavelengths (~280 nm) .
Data Tables
Table 1: Structural and Spectroscopic Comparison of Diphenylpropanamide Derivatives
Table 2: Solvent Effects on UV Absorption (Selected Compounds)
Research Findings and Implications
- Substituent-Driven Activity: Electron-withdrawing groups (e.g., -NO₂) enhance receptor binding in RORγ modulators, while electron-donating groups (e.g., -OCH₃) improve solubility .
- Dynamic Binding Pockets : Rotaxane-based prolinamides () demonstrate that macrocyclic encapsulation of diphenylpropanamide derivatives can enhance catalytic selectivity, suggesting similar strategies for the hydroxyoxane derivative.
- Spectroscopic Predictability : Linear solvation energy relationships (LSER) effectively model solvent effects on UV spectra, aiding in the rational design of diphenylpropanamides with tailored electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
